molecular formula C66H68CaF2N4O10 B7887366 calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B7887366
M. Wt: 1155.3 g/mol
InChI Key: FQCKMBLVYCEXJB-UHFFFAOYSA-L
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Description

calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a pharmaceutical compound widely known for its role in lowering cholesterol levels. It is a calcium salt form of atorvastatin, a statin medication used to prevent cardiovascular diseases and manage abnormal lipid levels. Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves several steps, starting from the construction of the pyrrole ring. One prominent method is the Paal-Knorr condensation, which involves the reaction of a 1,4-diketone with an amine . The final stages of the synthesis include the deprotection of ketal intermediates and the formation of the hemi-calcium salt. Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .

Industrial Production Methods

Industrial production of this compound focuses on achieving high purity and yield. The process involves large-scale synthesis, often on a multi-kilogram scale, with careful control of reaction conditions to ensure product quality. The use of advanced intermediates and efficient extraction methods facilitates the production of atorvastatin calcium on an industrial scale .

Mechanism of Action

calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps prevent the buildup of plaques in arteries, reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is part of the statin class of medications, which includes other compounds such as:

  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Simvastatin

Uniqueness

This compound is unique in its high potency and ability to significantly reduce LDL cholesterol levels compared to other statins . It is also known for its relatively long half-life, which allows for once-daily dosing .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better appreciate its role in managing cholesterol levels and preventing cardiovascular diseases.

Properties

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCKMBLVYCEXJB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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